N-Methyl-2-(4-sulfamoylphenoxy)acetamide

Description

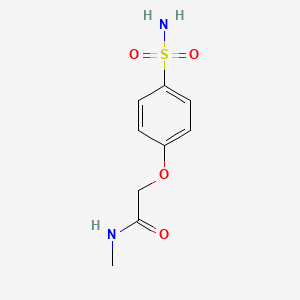

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is a synthetic acetamide derivative characterized by:

- An N-methyl group on the acetamide backbone.

- A phenoxy linker substituted at the para position with a sulfamoyl (-SO₂NH₂) group.

This structure confers unique physicochemical and biological properties, including enhanced polarity due to the sulfamoyl moiety, which may influence solubility, pharmacokinetics, and target binding.

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

N-methyl-2-(4-sulfamoylphenoxy)acetamide |

InChI |

InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

OWAIQBJORAIQKG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-sulfamoylphenoxy)acetamide typically involves the reaction of 4-sulfamoylphenol with N-methyl-2-chloroacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-sulfamoylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

N-Methyl-2-(4-sulfamoylphenoxy)acetamide serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Oxidation : Can lead to the formation of carboxylic acids or ketones.

- Reduction : Capable of yielding amines or alcohols.

- Substitution Reactions : Facilitates the synthesis of substituted phenyl derivatives, expanding its utility in creating complex organic molecules.

Biological Research

The compound has been investigated for its biological properties, particularly as an enzyme inhibitor. Key findings include:

- Enzyme Inhibition : Research indicates that this compound may inhibit cyclooxygenase enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .

- Anti-inflammatory Properties : In vitro studies demonstrate that derivatives of this compound exhibit stronger anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .

Medical Applications

This compound is being explored for various therapeutic uses:

- Pain Relief : Case studies show that formulations containing this compound provide effective pain relief in models of rheumatoid arthritis, outperforming existing NSAIDs .

- Ocular Therapies : The compound has been combined with sulfonamide derivatives to create treatments for glaucoma, demonstrating superior efficacy in lowering intraocular pressure compared to standard medications like dorzolamide and timolol .

Industrial Applications

In addition to its research and medical applications, this compound is utilized in industrial settings:

- Specialty Chemicals : It is part of formulations aimed at producing specialty chemicals and materials, leveraging its unique chemical properties for diverse applications in manufacturing processes.

Data Table: Summary of Applications

Case Studies

-

Rheumatoid Arthritis Model :

- A study evaluated the efficacy of this compound derivatives against inflammation. Results showed a significant reduction in pain compared to control groups treated with traditional NSAIDs.

-

Glaucoma Treatment :

- In a rabbit model, eye drops containing the compound were tested against leading glaucoma medications. The results indicated a marked decrease in intraocular pressure, highlighting its potential as a new treatment option.

-

In Vitro Enzyme Inhibition :

- Research conducted on cyclooxygenase inhibition revealed that this compound derivatives exhibited greater inhibitory activity than existing drugs, suggesting a promising avenue for developing new analgesics and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-sulfamoylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Structural and Pharmacological Implications

Physicochemical Properties

| Compound | Sulfamoyl Group | Phenoxy Linker | Key Substituent | LogP* | Solubility |

|---|---|---|---|---|---|

| N-Methyl-2-(4-sulfamoylphenoxy)acetamide | Yes | Yes | -SO₂NH₂ | ~1.2 | High (polar) |

| N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide | No | Yes | -Cl | ~3.5 | Low |

| N-[2-(4-Sulfamoylphenyl)ethyl]acetamide | Yes | No | -CH₂CH₂- | ~0.8 | Moderate |

| N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | No | No | -NO₂, -piperazine | ~1.0 | High |

*Estimated based on substituent contributions.

Biological Activity

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and various therapeutic potentials supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-sulfamoylphenol with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound features a sulfonamide moiety, which is known for its broad pharmacological applications, including antibacterial, anti-inflammatory, and anti-cancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. In particular, derivatives were shown to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells, with some compounds exhibiting selectivity ratios favoring cancer cells over normal cells .

Table 1: Anti-Proliferative Activity of Related Sulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MCF-7 | 3.92 | 17.5 |

| 4h | MCF-10A | 6.31 | N/A |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in many tumors . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For example, compound 4e was found to induce apoptosis significantly in MDA-MB-231 cells, as evidenced by increased annexin V-FITC positivity .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that related sulfonamide compounds have been effective against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The inhibition rates at concentrations around 50 μg/mL have shown promising results, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | S. aureus | 68.30 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets. The presence of the sulfonamide group is critical for its antibacterial and anticancer activities, while modifications in the phenoxy group can influence potency and selectivity against various targets .

Case Studies

Recent case studies have focused on the development of novel acetamide-sulfonamide scaffolds that leverage the beneficial properties of both classes of compounds. For instance, conjugates formed from non-steroidal anti-inflammatory drugs (NSAIDs) and sulfa drugs have shown enhanced urease inhibition and reduced side effects compared to their parent compounds . These findings underscore the potential for further development of this compound as a multi-target therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-Methyl-2-(4-sulfamoylphenoxy)acetamide, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise alkylation : Reacting 4-sulfamoylphenol with methyl bromoacetate under basic conditions (e.g., NaOH), followed by N-methylation using methyl iodide or dimethyl sulfate .

- One-pot synthesis : Combining acetic anhydride with sulfonamide intermediates under reflux, as demonstrated in structurally similar acetamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, synthesized via acetic anhydride reflux at 85°C for 0.5 hours, yielding 72–92% after purification ).

Q. Critical Parameters :

- Temperature : Higher temperatures (>80°C) accelerate reaction kinetics but may degrade heat-sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is preferred for isolating pure acetamides .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsional angles (e.g., nitro group twist relative to the benzene ring in analogous compounds) .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (e.g., C₁₀H₁₂N₂O₄S: 280.06 g/mol) .

Q. What pharmacological targets are associated with this compound?

Methodological Answer :

- Antiviral activity : Structurally related N-methylacetamides (e.g., EP2598502) inhibit herpes simplex virus replication by targeting viral DNA polymerase .

- Chemokine receptor modulation : Analogous acetamides (e.g., N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl derivatives) exhibit CCR5 antagonism, relevant to inflammatory and autoimmune diseases .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve enantiomeric purity for chiral analogs?

Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-phenethylamine derivatives during coupling to induce stereoselectivity, as seen in tetrahydroisoquinoline synthesis (yield: 72–98%) .

- Catalytic asymmetric synthesis : Employ palladium catalysts with BINAP ligands for Suzuki-Miyaura cross-couplings, achieving >90% enantiomeric excess in related arylacetamides .

Q. How to resolve contradictions in toxicity data between in vitro and in vivo models?

Methodological Answer :

- Metabolic profiling : Compare hepatic microsomal degradation (e.g., CYP450 isoforms) to identify reactive metabolites. Acetamide derivatives with sulfonamide groups often exhibit species-specific glucuronidation rates .

- Genotoxicity assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays. Note that acetamide itself is rodent carcinogenic (IARC Group 2B) but may lack direct DNA reactivity in its substituted forms .

Q. What structure-activity relationship (SAR) insights guide the design of potent analogs?

Methodological Answer :

-

Substituent effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.